Flindersine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

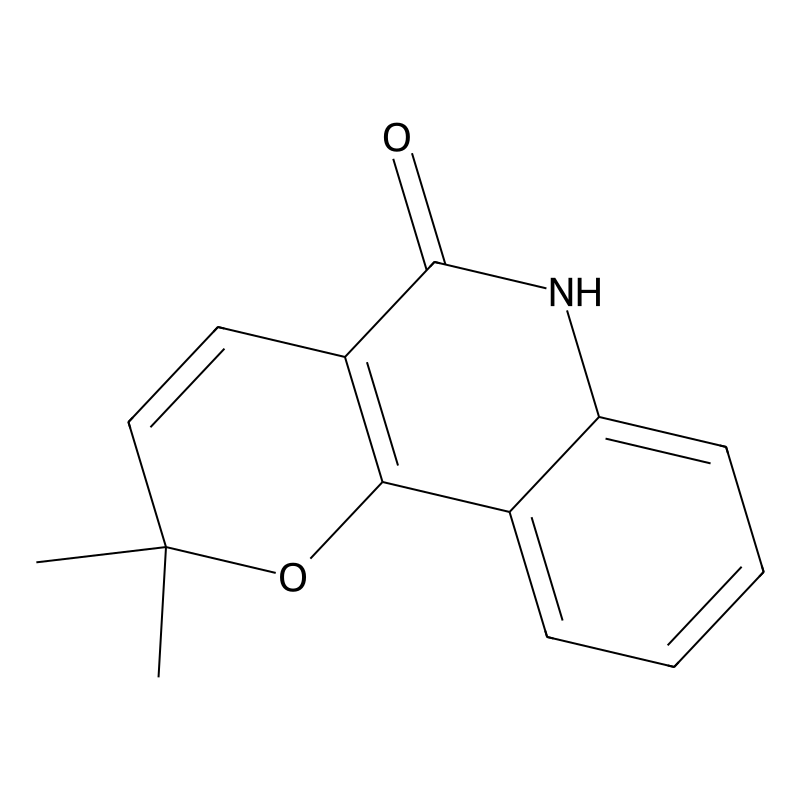

Flindersine (CAS 523-64-8) is a naturally occurring pyranoquinoline alkaloid, chemically defined as 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5-one. Widely distributed across the Rutaceae family, it serves as a critical reference standard for the chemotaxonomic profiling of plant extracts and a highly processable synthetic scaffold for drug discovery. Unlike many complex natural products, the stable bicyclic 2H-pyran core of Flindersine allows for efficient derivatization and scalable synthesis. In commercial and academic research, it is primarily procured as a baseline comparator for evaluating the biological activities of quinoline alkaloids, particularly in the development of novel antimicrobial agents, agricultural fungicides, and non-mutagenic photochemotherapeutics [1].

Buyers frequently consider substituting Flindersine with closely related furoquinoline alkaloids such as skimmianine, dictamnine, or haplopine due to their shared botanical origins and overlapping baseline antimicrobial profiles. However, generic substitution fails critically in mechanistic and safety-focused assays. While furoquinolines achieve their photo-activated biological effects by intercalating with DNA—acting similarly to psoralens and presenting significant mutagenic risks—Flindersine is a pyranoquinolone that exhibits potent photo-activated antimicrobial activity without binding to DNA restriction sites. Procuring Flindersine is therefore essential for researchers aiming to develop phototoxic agents or agrochemicals that bypass DNA-dependent pathways, a distinction that cannot be replicated by standard furoquinoline alternatives [1].

Non-DNA-Binding Photo-Activated Antimicrobial Mechanism

In comparative phototoxicity assays, Flindersine was evaluated against furoquinoline alkaloids (skimmianine, kokusaginine, haplopine) for both antimicrobial efficacy and DNA binding. While all compounds exhibited photo-activated antimicrobial activity against Staphylococcus aureus, their mechanisms diverged completely. Skimmianine and kokusaginine inhibited up to 16 DNA restriction enzymes (e.g., Asc I, Sma I, Xba I), indicating strong DNA intercalation. In contrast, Flindersine showed absolutely no activity against any restriction enzymes, despite demonstrating superior photo-activated antimicrobial activity compared to skimmianine[1].

| Evidence Dimension | Photo-activated antimicrobial efficacy vs. DNA restriction enzyme inhibition |

| Target Compound Data | Flindersine (0 restriction enzymes inhibited; high anti-S. aureus activity) |

| Comparator Or Baseline | Skimmianine (Inhibited multiple restriction enzymes; lower anti-S. aureus activity) |

| Quantified Difference | Flindersine provides >0% DNA binding toxicity while maintaining superior antimicrobial efficacy over skimmianine. |

| Conditions | TLC overlay assay against MRSA and DNA restriction enzyme inhibition assay |

Procuring Flindersine provides a unique, non-DNA-targeting mechanistic control for photochemotherapy research, avoiding the mutagenic risks inherent to psoralen-like furoquinolines.

Superior Antifungal Efficacy in Agricultural Pathogen Models

When screened for agrochemical potential, Flindersine was tested head-to-head against co-occurring Rutaceae compounds, including the alkaloid haplamine, anhydroevoxine, and the lignan eudesmin. In a dose-response growth-inhibitory bioassay (50.0 to 150.0 µM) against major agricultural pathogens (Colletotrichum fragariae, C. gloeosporioides, Botrytis cinerea, and Fusarium oxysporum), Flindersine demonstrated the highest level of antifungal activity among all tested compounds[1].

| Evidence Dimension | Dose-response growth inhibition of agricultural fungal pathogens |

| Target Compound Data | Flindersine (Highest growth inhibition across all tested strains) |

| Comparator Or Baseline | Haplamine, anhydroevoxine, and eudesmin (Lower relative inhibition) |

| Quantified Difference | Flindersine ranked #1 in antifungal efficacy among the isolated bioactive cohort at 50-150 µM concentrations. |

| Conditions | Bioautographical dose-response growth-inhibitory bioassay at 50.0, 100.0, and 150.0 µM |

For agrochemical formulation research, Flindersine serves as a superior lead compound or positive control for broad-spectrum crop protection compared to other related alkaloids.

High-Yield Synthetic Processability and Precursor Suitability

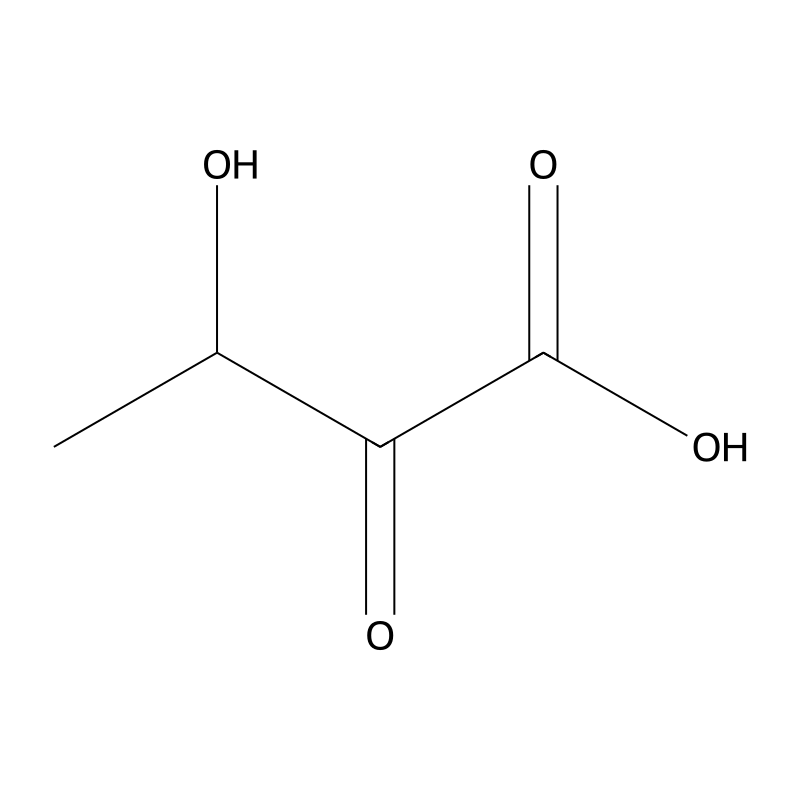

The commercial and synthetic viability of a chemical scaffold depends heavily on its processability. Flindersine's 2H-pyran core can be synthesized with exceptional efficiency compared to the multi-step syntheses required for many complex alkaloids. Using a pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds and functionalized enals (a Knoevenagel/electrocyclization strategy), Flindersine is synthesized in a single synthetic step with an 86% yield [1]. The double substitution at the terminal position contributes to the global stability of the bicyclic 2H-pyran, making it a highly suitable precursor.

| Evidence Dimension | Synthetic yield and step-count for the core heterocycle |

| Target Compound Data | Flindersine (86% yield in 1 step) |

| Comparator Or Baseline | Standard complex alkaloid syntheses (Typically multi-step with <50% overall yield) |

| Quantified Difference | Achieves an 86% yield via a highly efficient, single-step electrocyclization. |

| Conditions | Pyridine-mediated condensation of 1,3-dicarbonyls and enals |

High synthetic accessibility makes Flindersine an economically viable scaffold for scaling up combinatorial libraries and developing novel pyranoquinoline derivatives.

Development of Non-Mutagenic Photochemotherapeutics

Due to its proven ability to exert photo-activated antimicrobial activity without binding to DNA restriction sites, Flindersine is a highly targeted starting material for developing phototoxic drugs that avoid the mutagenic side effects of traditional psoralens and furoquinolines [1].

Agrochemical Lead Optimization for Crop Protection

Flindersine's superior dose-dependent growth inhibition against major agricultural pathogens like Botrytis cinerea and Fusarium oxysporum makes it a high-priority procurement choice for agrochemical R&D targeting resistant fungal strains[2].

Scaffold for Pyranoquinoline Combinatorial Synthesis

The ability to synthesize the Flindersine core in a single step with 86% yield provides chemists with a highly stable, processable 2H-pyran building block for generating extensive libraries of biologically active quinoline derivatives [3].

Chemotaxonomic Reference Standard

As a distinct pyranoquinolone, Flindersine is an essential analytical standard for distinguishing non-DNA-binding alkaloids from DNA-intercalating furoquinolines in the quality control and profiling of Rutaceae plant extracts [1].

References

- [1] Photo-Activated DNA Binding and Antimicrobial Activities of Furoquinoline and Pyranoquinolone Alkaloids from Rutaceae. Biological and Pharmaceutical Bulletin, 24(8), 861-864.

- [2] Cantrell, C. L., et al. Isolation and Identification of Antifungal and Antialgal Alkaloids from Haplophyllum sieversii. Journal of Agricultural and Food Chemistry 2005, 53(20), 7741-7748.

- [3] de Groot A., Jansen B.J.M. A simple synthesis of 2H-pyrans; a one-step synthesis of flindersine. Tetrahedron Letters 1975, 16(39), 3407–3410.